molecular formula C8H9BrMg B1590867 Phenethylmagnesium bromide CAS No. 3277-89-2

Phenethylmagnesium bromide

Cat. No.: B1590867
CAS No.: 3277-89-2
M. Wt: 209.37 g/mol
InChI Key: DHZDXXLCWXHNOB-UHFFFAOYSA-M
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Description

Phenethylmagnesium bromide is an organometallic compound with the molecular formula C8H9BrMg. It is a Grignard reagent, which is a class of compounds widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in the formation of carbon-carbon bonds through nucleophilic addition to electrophilic carbon atoms, such as those found in carbonyl groups .

Scientific Research Applications

Phenethylmagnesium bromide has a wide range of applications in scientific research:

    Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Research: Utilized in the synthesis of biologically active compounds for research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenethylmagnesium bromide is typically prepared by the reaction of phenethyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is initiated by adding a small amount of iodine to activate the magnesium. The mixture is then heated to reflux to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and solvent conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Phenethylmagnesium bromide undergoes several types of reactions, including:

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether to form secondary and tertiary alcohols.

    Halides: Reacts with alkyl halides to form new carbon-carbon bonds.

    Acid Chlorides: Reacts with acid chlorides to form ketones.

Major Products Formed

Mechanism of Action

Phenethylmagnesium bromide acts as a nucleophile, attacking electrophilic carbon atoms in carbonyl groups. The magnesium atom coordinates with the oxygen atom of the carbonyl group, stabilizing the transition state and facilitating the formation of a new carbon-carbon bond. This mechanism is central to its role in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent with a phenyl group instead of a phenethyl group.

    Methylmagnesium Bromide: A Grignard reagent with a methyl group.

    Ethylmagnesium Bromide: A Grignard reagent with an ethyl group.

Uniqueness

Phenethylmagnesium bromide is unique due to its phenethyl group, which provides different steric and electronic properties compared to other Grignard reagents. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

IUPAC Name

magnesium;ethylbenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-7H,1-2H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZDXXLCWXHNOB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CC1=CC=CC=C1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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